3-(3-Thienyl)pyridine
Overview
Description
3-(3-Thienyl)pyridine is a useful research compound. Its molecular formula is C9H7NS and its molecular weight is 161.23 g/mol. The purity is usually 95%.
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Scientific Research Applications
Luminescent Properties in Platinum Complexes
- Synthesis and Luminescence: 3-(3-Thienyl)pyridine derivatives have been used in synthesizing luminescent platinum complexes. These complexes show significant photoluminescence and electronic absorption spectra, useful in various optical applications (Kozhevnikov et al., 2009).
Antiproliferative Activities
- Cancer Research: Derivatives of this compound have shown antiproliferative activities. These compounds have been investigated for their potential against cancer cell lines, highlighting their relevance in medicinal chemistry and drug discovery (Haverkate et al., 2022).
Dyes and Pigments
- Application as Disperse Dyes: this compound derivatives have been used to create dyes for polyester fibers. These dyes exhibit distinct spectral characteristics and fastness properties, important for textile and related industries (Ho, 2005).
Fluorescence Studies
- Optical Sensing and Drug Delivery: Compounds based on this compound have been incorporated into lipid membranes and nanoliposomes for fluorescence studies. These studies are significant for understanding drug delivery systems and developing optical sensors (Carvalho et al., 2013).
Synthesis of Heterocyclic Compounds
- Development of Novel Compounds: Research has been conducted on the synthesis of new heterocyclic compounds using this compound derivatives. These efforts contribute to expanding the range of chemicals available for various scientific applications (Lucas et al., 2015).
Organic Electronics
- Organic Field-Effect Transistors (OFETs): Conjugated polymers based on this compound have been synthesized for use in OFET applications, demonstrating their potential in the field of organic electronics (Cao et al., 2012).
Electrochromism
- Electrochromic Applications: this compound derivatives have been used to create metallopolymer films exhibiting electrochromism in UV/Vis and Near-IR regions. These applications are crucial for developing advanced materials in displays and sensors (Matsuse et al., 2012).
Mechanism of Action
Target of Action
Similar compounds such as pyrimidines have been known to exhibit anti-inflammatory effects by inhibiting the expression and activities of certain vital inflammatory mediators .
Mode of Action
It’s worth noting that related compounds, such as pyrimidines, have been reported to inhibit the expression and activities of certain vital inflammatory mediators, including prostaglandin e2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins .
Biochemical Pathways
Related compounds like pyrimidines have been reported to impact various biochemical pathways related to inflammation .
Result of Action
Related compounds have been reported to exhibit anti-inflammatory effects .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-thiophen-3-ylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NS/c1-2-8(6-10-4-1)9-3-5-11-7-9/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQCXYANVLWAPNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CSC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20344236 | |
Record name | 3-(3-Thienyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20344236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21308-81-6 | |
Record name | 3-(3-Thienyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20344236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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